N-(4-bromo-2-fluorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-imidazol-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFN5O/c15-9-1-2-11(10(16)7-9)18-14(22)12-3-4-13(20-19-12)21-6-5-17-8-21/h1-8H,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFXAIMDZUJARH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)C2=NN=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, the pyridazine ring is formed through cyclization reactions.
Introduction of the Bromo-Fluorophenyl Group:
Attachment of the Imidazolyl Group: The imidazole ring is introduced via a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are used for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can yield amines or alcohols.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-(4-bromo-2-fluorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide. Its structure, which incorporates both imidazole and pyridazine moieties, is conducive to interactions with biological targets involved in cancer progression.
Key Findings:
- The compound has demonstrated selective cytotoxicity against various cancer cell lines, including breast and renal cancer cells.
- Mechanisms of action include the induction of apoptosis and inhibition of cell proliferation, often linked to the compound's ability to interfere with signaling pathways critical for tumor growth.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-468 (Breast) | TBD | Apoptosis induction |
| A498 (Renal) | TBD | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits activity against a range of bacterial strains, suggesting its potential as an antibacterial agent.
Key Findings:
- The presence of the imidazole ring is often associated with enhanced antimicrobial activity.
- Further studies are needed to determine specific mechanisms and effective concentrations.
Interaction with Biological Targets
The compound may interact with various biological targets, including:
- Kinases: Inhibition of specific kinases involved in cancer cell signaling pathways.
- Receptors: Modulation of receptor activity that influences cell survival and proliferation.
These interactions can lead to downstream effects that contribute to its anticancer and antimicrobial activities.
Potential Therapeutic Uses
Given its promising biological activities, this compound holds potential for development into therapeutic agents for:
- Cancer Treatment: As a novel anticancer drug targeting specific pathways.
- Infectious Diseases: As a new class of antibiotics or adjunct therapies in combination with existing treatments.
Case Studies and Research Insights
Several case studies have explored the efficacy of similar compounds and their derivatives, providing insights into the potential applications of this compound:
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives with similar structural features exhibited significant anticancer activity against multiple cell lines. The findings suggest that modifications to the imidazole and pyridazine components can enhance efficacy and selectivity.
Case Study: Antimicrobial Properties
Another research effort focused on the synthesis of related compounds showed promising results against resistant bacterial strains, indicating that structural variations could lead to improved antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Pyridazine Carboxamide Family
The following table highlights key structural differences and inferred properties of N-(4-bromo-2-fluorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide compared to related compounds:
Key Observations:
- Imidazole vs. Other Heterocycles : The 1H-imidazole substituent may enable stronger hydrogen-bonding interactions compared to compounds with triazole () or trifluoromethyl groups (), which prioritize lipophilicity .
- Chirality and Core Modifications : Unlike (R)-IPMICF16, which has a chiral pyrrolidine and fused imidazo-pyridazine core for PET imaging, the target compound lacks stereocenters, suggesting divergent therapeutic applications .
Comparison with Quinazoline Derivatives ()
Quinazolines (e.g., lapatinib, vandetanib) share functional similarities (e.g., halogenated aryl groups) but differ in core structure. The pyridazine core in the target compound may confer distinct binding modes compared to quinazoline-based kinase inhibitors due to differences in nitrogen atom positioning and ring strain .
Crystallinity and Formulation Considerations
Crystal forms of related compounds (e.g., cyclopropanecarboxamido derivatives in –4) highlight the importance of solid-state properties in drug development.
Biological Activity
N-(4-bromo-2-fluorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazine core, an imidazole group, and various halogen substituents. Its molecular formula is , and it has notable physicochemical properties that influence its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing varying degrees of effectiveness.
Minimum Inhibitory Concentration (MIC) Values :
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
| Bacillus subtilis | 4.69 |
| Salmonella typhi | 11.29 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, while also exhibiting activity against Gram-negative strains like E. coli and P. aeruginosa .
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity against several fungal strains.
Antifungal Activity Data :
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
The effectiveness against Candida albicans indicates potential for use in treating fungal infections .
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within microbial cells, potentially disrupting essential cellular processes such as protein synthesis or cell wall integrity.
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into structure-activity relationships (SAR) that may apply to this compound:
- Study on Imidazole Derivatives : A study examining various imidazole derivatives found that modifications at specific positions significantly influenced antibacterial potency. The presence of electron-withdrawing groups like bromine enhanced activity against certain strains .
- Benzimidazole Analogues : Research on benzimidazole derivatives revealed promising antimicrobial properties, suggesting that structural features similar to those in this compound could confer similar benefits .
Q & A
Q. What advanced analytical techniques resolve degradation products during stability studies?
- Methodological Answer :
- LC-HRMS : Track degradation under accelerated conditions (40°C/75% RH), identifying hydrolyzed amides or oxidized imidazoles.
- NMR kinetics : Monitor real-time degradation in DO at 37°C to quantify half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
